3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)pyridazine
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Overview
Description
3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 4-fluorobenzylthio group and a furan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)pyridazine typically involves the reaction of 4-fluorobenzyl chloride with 6-(furan-2-yl)pyridazine-3-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzylthio and furan-2-yl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzyl 5-methyl-1,3,4-thiadiazol-2-yl sulfide
- Carfentrazone-ethyl
Uniqueness
3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)pyridazine is unique due to the combination of its pyridazine core with the 4-fluorobenzylthio and furan-2-yl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c16-12-5-3-11(4-6-12)10-20-15-8-7-13(17-18-15)14-2-1-9-19-14/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUDUEZPNRBTAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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